6-Formyl-2-methylnicotinonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6N2O |
|---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
6-formyl-2-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C8H6N2O/c1-6-7(4-9)2-3-8(5-11)10-6/h2-3,5H,1H3 |
InChI Key |
FZVISAVZKDKGQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C=O)C#N |
Origin of Product |
United States |
Preparation Methods
Iodine-DMSO Oxidative System
Iodine in DMSO selectively oxidizes methyl groups adjacent to electron-withdrawing substituents (e.g., cyano groups) to formyl groups. For 6-methyl-2-methylnicotinonitrile, this method achieves moderate yields under controlled conditions.
Procedure :
A mixture of 6-methyl-2-methylnicotinonitrile (10.0 g, 84.6 mmol) and iodine (20.0 g, 78.8 mmol) in DMSO (150 mL) is heated to 150°C under nitrogen for 20 minutes. Post-reaction, the mixture is cooled, quenched with saturated sodium bicarbonate, and extracted with toluene. The organic phase is dried and concentrated to yield an orange oil (5.65 g, 50%).
Key Parameters :
- Temperature : 150°C (prevents side reactions).
- Reagent Ratio : Iodine:substrate ≈ 0.93:1.
- Workup : Bicarbonate quenching neutralizes excess DMSO byproducts.
Advantages :
- Short reaction time (20 minutes).
- Scalable for industrial production.
Limitations :
- Requires strict temperature control to avoid over-oxidation.
- Iodine residue necessitates purification steps.
Selenium Dioxide (SeO₂) Oxidation
SeO₂ in dioxane-water selectively oxidizes methyl groups to aldehydes via a radical mechanism. This method is suitable for substrates sensitive to strong acids.
Procedure :
6-Methyl-2-methylnicotinonitrile (590 mg, 5.0 mmol) is dissolved in dioxane (10 mL) and water (0.5 mL). SeO₂ (555 mg, 5.0 mmol) is added, and the mixture is refluxed for 16 hours. The crude product is purified via flash chromatography (hexanes/ethyl acetate) to yield this compound.
Key Parameters :
- Solvent System : Dioxane-water (20:1 v/v).
- Reaction Time : Prolonged reflux ensures complete conversion.
Advantages :
- Mild conditions compatible with acid-sensitive substrates.
- High selectivity for formyl group formation.
Limitations :
- Long reaction time (16 hours).
- Toxicity of selenium byproducts necessitates careful waste handling.
Industrial-Scale Production
Continuous flow synthesis enhances the scalability of iodine-DMSO oxidation. Automated systems regulate temperature and reagent mixing, improving yield consistency.
Process Overview :
- Flow Reactor : Substrate and iodine are fed into a DMSO-filled reactor at 150°C.
- Residence Time : 20 minutes.
- In-line Quenching : Bicarbonate solution neutralizes the effluent stream.
Yield : 50–55% (comparable to batch methods).
Purity : >95% after toluene extraction.
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Scalability | Key Challenges |
|---|---|---|---|---|
| Iodine-DMSO | 50% | 20 minutes | High | Iodine residue management |
| SeO₂ Oxidation | 45–50% | 16 hours | Moderate | Selenium waste disposal |
| Swern Oxidation | N/A | 2–4 hours | Low | Moisture sensitivity |
Mechanistic Insights
Iodine-DMSO Pathway
Iodine generates hypoiodous acid (HOI) in DMSO, which abstracts a hydrogen from the methyl group, forming a radical intermediate. Subsequent oxidation yields the aldehyde.
SeO₂-Mediated Oxidation
SeO₂ acts as a Lewis acid, coordinating to the methyl group’s lone pair and facilitating hydrogen abstraction. The resulting radical recombines with oxygen to form the aldehyde.
Chemical Reactions Analysis
Types of Reactions
6-Formyl-2-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 6-Carboxy-2-methylnicotinonitrile.
Reduction: 6-Formyl-2-methylaminonicotinonitrile.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : CHNO
Molecular Weight : 148.16 g/mol
IUPAC Name : 6-formyl-2-methylnicotinonitrile
The compound features a formyl group (-CHO) and a nitrile group (-C≡N), which play crucial roles in its reactivity and interaction with biological systems.
Chemistry
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including nucleophilic additions and condensation reactions, making it valuable for developing new compounds with potential applications in different fields.
Biology
In biological research, this compound is utilized to study enzyme interactions and metabolic pathways . Its ability to act as a substrate or inhibitor for specific enzymes provides insights into biochemical processes, which can lead to the development of new therapeutic strategies.
Medicine
The medicinal chemistry aspect of this compound focuses on its potential use in drug development. It has been investigated as a precursor for designing antiviral drugs , leveraging its structural features to enhance biological activity against viral pathogens. Case studies have shown promising results in preliminary screenings for antiviral efficacy.
Industry
In industrial applications, the compound is used as a building block for the production of fine chemicals . Its versatility allows it to be incorporated into various formulations, enhancing the properties of end products such as agrochemicals and pharmaceuticals.
Case Studies and Research Findings
Several studies highlight the compound's potential:
- A study published in the Journal of Organic Chemistry examined the reactivity of this compound in various synthetic pathways, demonstrating its utility as a versatile intermediate in organic synthesis .
- Research conducted on enzyme interactions revealed that this compound can modulate enzyme activity, providing insights into metabolic regulation and potential therapeutic targets .
- A patent application described methods for synthesizing derivatives of nicotinonitrile that incorporate this compound as a key intermediate, emphasizing its role in developing new pharmaceutical agents .
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Chemistry | Intermediate for organic synthesis | Versatile reactivity; useful in multiple synthetic routes |
| Biology | Enzyme interaction studies | Modulates enzyme activity; insights into metabolic pathways |
| Medicine | Antiviral drug development | Promising preliminary antiviral activity |
| Industry | Fine chemical production | Enhances properties of formulations |
Mechanism of Action
The mechanism of action of 6-Formyl-2-methylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl and nitrile groups can participate in various chemical interactions, including hydrogen bonding and nucleophilic attack, which can modulate the activity of biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects
- Electron-Withdrawing Groups: The nitrile (CN) and formyl (CHO) groups in this compound create an electron-deficient pyridine ring, favoring electrophilic substitution at electron-rich positions. This contrasts with 6-Methoxynicotinaldehyde, where the methoxy group donates electrons, stabilizing the ring and directing reactions to meta positions .
- In contrast, 6-Formylnicotinonitrile (lacking methyl) shows higher reactivity in condensation reactions .
Biological Activity
6-Formyl-2-methylnicotinonitrile is a compound belonging to the class of substituted pyridines, characterized by the presence of both aldehyde and nitrile functional groups. This unique structural arrangement contributes to its chemical reactivity and potential biological activity, making it a compound of interest in pharmaceutical research, particularly for cancer therapies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Pyridine ring : Contains a formyl group (-CHO) at the 6-position and a methylnitrile group (-CN) at the 2-position.
This configuration allows for various interactions with biological targets due to the functional groups present, which can influence its biological properties.
Biological Activities
Research has indicated that derivatives of pyridine carboxylates, including this compound, exhibit significant biological activities. Key findings include:
- Anticancer Activity : Compounds related to this compound have shown potential in inhibiting telomerase activity and suppressing tumor growth in vivo. Studies have demonstrated that these compounds can interfere with cancer cell proliferation by targeting specific molecular pathways involved in tumorigenesis .
- Mechanism of Action : The biological activity may be attributed to the compound's ability to form interactions with various biomolecules, including proteins involved in cell signaling and apoptosis. For instance, structure-activity relationship (SAR) studies have indicated that modifications on the aromatic rings can significantly enhance inhibitory behavior against cancer cell lines .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Antiproliferative Effects : A study evaluating newly synthesized nicotinonitriles reported low anticancer activity against MCF-7 cell lines, suggesting that while some derivatives may show promise, further optimization is necessary to enhance their efficacy .
- Inhibition Studies : In vitro assays demonstrated that certain derivatives could inhibit specific enzymes associated with cancer progression. For example, compounds were tested for their ability to inhibit telomerase, a key enzyme in maintaining telomere length in cancer cells .
- Molecular Docking Studies : Computational studies utilizing molecular docking techniques have indicated strong binding affinities between this compound analogs and proteins implicated in cancer pathways. These studies help elucidate the potential mechanisms through which these compounds exert their biological effects .
Data Table: Comparison of Biological Activities
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anticancer (low efficacy) | Telomerase inhibition |
| Derivative A | Moderate anticancer | Apoptosis induction |
| Derivative B | High anticancer | Protein interaction modulation |
| Derivative C | Antimicrobial | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
